1-Bromo-4-iodo-2-methoxy-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-iodo-2-methoxy-3-nitrobenzene, also known as this compound, is a chemical compound with the molecular formula C7H5BrINO3 and a molecular weight of 357.93 g/mol . This compound is characterized by the presence of bromine, iodine, and nitro groups attached to an anisole ring, making it a valuable intermediate in organic synthesis and various chemical research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene typically involves a multi-step process starting from 2-nitroanisole. The key steps include:
Nitration: Introduction of the nitro group to the anisole ring.
Bromination: Electrophilic aromatic substitution to introduce the bromine atom.
Iodination: Further electrophilic aromatic substitution to introduce the iodine atom.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-iodo-2-methoxy-3-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as organometallic compounds (e.g., Grignard reagents) and catalysts (e.g., palladium) are commonly used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the reagents used.
Reduction: Formation of 6-Bromo-3-iodo-2-aminoanisole from the reduction of the nitro group.
Scientific Research Applications
1-Bromo-4-iodo-2-methoxy-3-nitrobenzene has several applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-iodo-2-methoxy-3-nitrobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups (nitro, bromine, and iodine) on the anisole ring influences its reactivity and interaction with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, making it a valuable tool in chemical research .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitroanisole: Similar structure but lacks the iodine atom.
2-Bromo-4-iodoanisole: Similar structure but lacks the nitro group.
Uniqueness
1-Bromo-4-iodo-2-methoxy-3-nitrobenzene is unique due to the presence of both bromine and iodine atoms along with a nitro group on the anisole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in organic synthesis and research .
Properties
IUPAC Name |
1-bromo-4-iodo-2-methoxy-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrINO3/c1-13-7-4(8)2-3-5(9)6(7)10(11)12/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGWNECTWXXDAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1[N+](=O)[O-])I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrINO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.